molecular formula C10H20ClNO2 B1392418 2-(2-Piperidinyl)ethyl propanoate hydrochloride CAS No. 1220021-36-2

2-(2-Piperidinyl)ethyl propanoate hydrochloride

Cat. No.: B1392418
CAS No.: 1220021-36-2
M. Wt: 221.72 g/mol
InChI Key: KYPCMKOHADLXEZ-UHFFFAOYSA-N
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Description

“2-(2-Piperidinyl)ethyl propanoate hydrochloride” is a chemical compound with the molecular formula C10H20ClNO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a propanoate group . The compound has a molecular weight of 221.724 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The compound has a molecular weight of 221.724 Da .

Scientific Research Applications

Solid-State Characterization

  • Polymorphism in Local Anaesthetic Drugs : Research by Schmidt (2005) explored the solid-state characterization of local anaesthetic drugs, including falicaine hydrochloride, which is structurally related to 2-(2-Piperidinyl)ethyl propanoate hydrochloride. The study employed thermal analysis, vibrational spectroscopy, powder X-ray diffractometry, and solid-state NMR to examine polymorphism and molecular mobility.

Novel Cytotoxic and Anticancer Agents

  • Synthesis and Anticancer Activity : Dimmock et al. (1998) synthesized compounds related to this compound, which exhibited significant cytotoxicity against various cancer cells. This study, detailed in Dimmock et al. (1998), demonstrates the potential of such compounds in cancer treatment.

Cognitive Performance Enhancement

  • Effects in Rat Spatial Navigation : Fontana et al. (1997) investigated the effects of RS 67333, a compound structurally similar to this compound, on rat spatial learning and memory. The study, as reported in Fontana et al. (1997), found that RS 67333 improved cognitive performance, indicating a role for such compounds in enhancing cognition.

Antibacterial Activities

  • Synthesis and Antibacterial Activity of Thiophenes : Al-Adiwish et al. (2012) conducted research on compounds including 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile 2a, which shares structural features with this compound. This study, highlighted in Al-Adiwish et al. (2012), explored their antibacterial activities.

Antithrombotic Effects

  • Glycoprotein IIb/IIIa Receptor Antagonist : Research by Hong et al. (2003) on a glycoprotein IIb/IIIa antagonist structurally similar to this compound demonstrated antithrombotic effects. The detailed findings are available in Hong et al. (2003).

Polymorphism in Pharmaceutical Compounds

  • Spectroscopic and Diffractometric Study : Vogt et al. (2013) studied polymorphic forms of a compound related to this compound, providing insights into challenges in analytical and physical characterization. More information can be found in Vogt et al. (2013).

Synthesis of Novel Compounds

  • Conjugate Addition and Synthesis of Indolizidine : D’hooghe et al. (2009) reported the synthesis of novel compounds, including 3-[2-(bromomethyl)piperidin-1-yl]propanoates, which are structurally related to this compound. The study is detailed in D’hooghe et al. (2009).

Synthesis and Evaluation as Anticancer Agents

  • Synthesis of Propanamide Derivatives : Rehman et al. (2018) synthesized and evaluated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which share structural similarity with this compound. Their potential as anticancer agents is discussed in Rehman et al. (2018).

Mechanism of Action

The mechanism of action for “2-(2-Piperidinyl)ethyl propanoate hydrochloride” is not specified in the search results. Piperidine derivatives are often used in the pharmaceutical industry, suggesting potential biological activity .

Safety and Hazards

The safety data sheet (SDS) for “2-(2-Piperidinyl)ethyl propanoate hydrochloride” provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls .

Future Directions

Piperidine derivatives, such as “2-(2-Piperidinyl)ethyl propanoate hydrochloride”, play a significant role in drug design and the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as discovering and evaluating potential drugs containing the piperidine moiety .

Properties

IUPAC Name

2-piperidin-2-ylethyl propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-10(12)13-8-6-9-5-3-4-7-11-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPCMKOHADLXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220021-36-2
Record name 2-Piperidineethanol, 2-propanoate, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220021-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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